molecular formula C15H18N6O B11303320 2-({1-methyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({1-methyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11303320
M. Wt: 298.34 g/mol
InChI Key: UFRPKOSWWYMCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism involves binding to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins .

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C15H18N6O/c1-10-5-3-4-6-12(10)18-13-11-9-17-21(2)14(11)20-15(19-13)16-7-8-22/h3-6,9,22H,7-8H2,1-2H3,(H2,16,18,19,20)

InChI Key

UFRPKOSWWYMCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.